molecular formula C23H26N2O5S B301094 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No. B301094
M. Wt: 442.5 g/mol
InChI Key: VKDVFVVOMACYGO-KWKLDLJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one, also known as ETBPT, is a compound belonging to the thiazolidinone family. It has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of specific enzymes and pathways involved in these processes. It has also been shown to induce apoptosis in cancer cells through the regulation of specific genes and proteins.
Biochemical and Physiological Effects:
2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, it has been shown to have anti-microbial properties, inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one in scientific research. One potential application is in the development of new anti-inflammatory and anti-cancer drugs. It could also be used as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to fully understand the mechanism of action of 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one and its potential applications in various fields of research.
Conclusion:
In conclusion, 2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, and has been used as a fluorescent probe for the detection of metal ions in biological systems. While its mechanism of action is not fully understood, it has potential applications in the development of new drugs and in various fields of research.

Synthesis Methods

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one can be synthesized using a simple one-pot reaction between 4-ethoxyaniline, ethyl acetoacetate, and 3,4,5-trimethoxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. The reaction yields a yellow crystalline solid with a high purity.

Scientific Research Applications

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one has been used in various scientific research studies due to its unique chemical properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

Product Name

2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Molecular Formula

C23H26N2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)imino-3-ethyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H26N2O5S/c1-6-25-22(26)20(14-15-12-18(27-3)21(29-5)19(13-15)28-4)31-23(25)24-16-8-10-17(11-9-16)30-7-2/h8-14H,6-7H2,1-5H3/b20-14-,24-23?

InChI Key

VKDVFVVOMACYGO-KWKLDLJFSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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